molecular formula C15H16N2O9 B12524312 Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid CAS No. 673488-39-6

Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid

Cat. No.: B12524312
CAS No.: 673488-39-6
M. Wt: 368.29 g/mol
InChI Key: RPZUDSKYNIFVTO-UHFFFAOYSA-N
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Description

Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an amino group, a benzamido group, and multiple acetyloxy groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,4,5-trihydroxybenzoic acid with acetic anhydride to form 3,4,5-tris(acetyloxy)benzoic acid. This intermediate is then reacted with aminoacetic acid under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzamido group can be reduced to form an amine.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    3,4,5-Tris(acetyloxy)benzoic acid: Shares the acetyloxy groups but lacks the amino and benzamido groups.

    Aminoacetic acid: Contains the amino group but lacks the complex aromatic structure.

Uniqueness: Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.

Properties

CAS No.

673488-39-6

Molecular Formula

C15H16N2O9

Molecular Weight

368.29 g/mol

IUPAC Name

2-amino-2-[(3,4,5-triacetyloxybenzoyl)amino]acetic acid

InChI

InChI=1S/C15H16N2O9/c1-6(18)24-10-4-9(14(21)17-13(16)15(22)23)5-11(25-7(2)19)12(10)26-8(3)20/h4-5,13H,16H2,1-3H3,(H,17,21)(H,22,23)

InChI Key

RPZUDSKYNIFVTO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC(C(=O)O)N

Origin of Product

United States

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